4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has been studied extensively for its potential therapeutic applications.
Applications De Recherche Scientifique
Cancer Cell Cytotoxicities
Piperazine derivatives, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, have been designed and demonstrated significant cytotoxicity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancers. This indicates their potential as therapeutic agents in cancer treatment. The compounds show long-term in situ stability, suggesting their viability for prolonged therapeutic applications (Yarim et al., 2012).
Improved Synthetic Methods
Research on improving the synthetic methods for piperazine derivatives, such as 1-[(4-chlorophenyl)phenylmethyl]-piperazine, has led to more economical and practical approaches with higher yields. These advancements support the industrialization and broader application of such compounds in scientific research and potential therapeutic applications (Wu Qiuye, 2005).
Pharmacological Activity
Piperazine derivatives exhibit central pharmacological activity, including antipsychotic, antidepressant, and anxiolytic effects. This broad range of activities is mainly due to the activation of the monoamine pathway, highlighting the compound's versatility in therapeutic applications (Brito et al., 2018).
Antimicrobial Activities
Some piperazine derivatives have been synthesized and shown to possess good or moderate antimicrobial activities against a variety of microorganisms. This suggests their potential use in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Bektaş et al., 2010).
Lewis Basic Catalysts
Piperazine derivatives have been developed as highly enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating their utility in organic synthesis. The high yields and enantioselectivities achieved for a broad range of substrates indicate their importance in chemical manufacturing and research (Wang et al., 2006).
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3/c19-17-7-5-15(6-8-17)14-22-9-11-23(12-10-22)21-13-16-3-1-2-4-18(16)20/h1-8,13H,9-12,14H2/b21-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBNMZRGIPWWGZ-FYJGNVAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-N-(2-chlorobenzylidene)-1-piperazinamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.